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molecular formula C7H7BrN2O3 B189582 2-Bromo-6-ethoxy-3-nitropyridine CAS No. 857992-18-8

2-Bromo-6-ethoxy-3-nitropyridine

Cat. No. B189582
M. Wt: 247.05 g/mol
InChI Key: GEWJSKHRBYGHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809538B2

Procedure details

Potassium nitrate (0.625 g) was added with stirring to a solution of the compound prepared in Example 278 (0.500 g) in sulfuric acid (2.47 mL) at 0° C. The mixture was allowed to warm up to room temperature and then heated slowly to 75° C. After heating for 2 hours, the mixture was cooled to room temperature, poured into ice, pH adjusted to 4 with 10% aqueous sodium hydroxide, and the precipitated to obtain the title compound (0.440 g) having the following physical data.
Name
Potassium nitrate
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH2:14][CH3:15])[N:8]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:6][C:7]1[C:12]([N+:1]([O-:4])=[O:2])=[CH:11][CH:10]=[C:9]([O:13][CH2:14][CH3:15])[N:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Potassium nitrate
Quantity
0.625 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OCC
Name
Quantity
2.47 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated slowly to 75° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
CUSTOM
Type
CUSTOM
Details
the precipitated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1[N+](=O)[O-])OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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